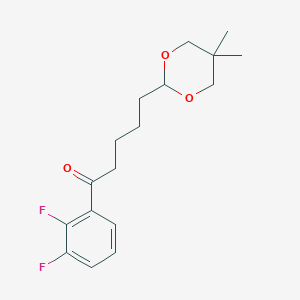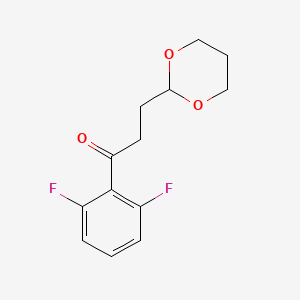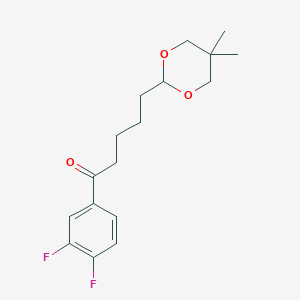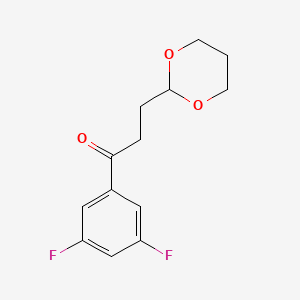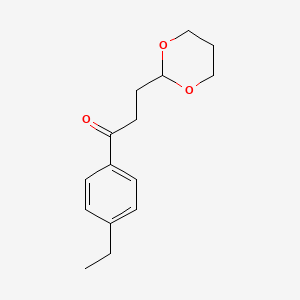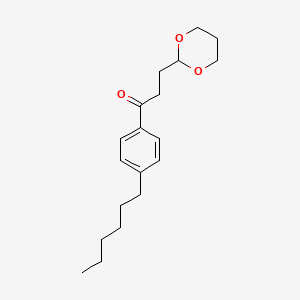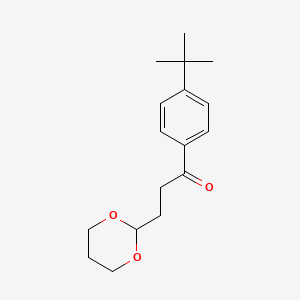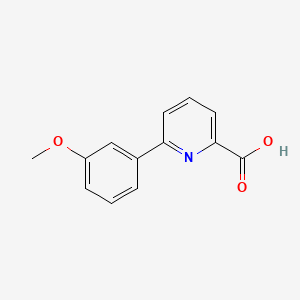
6-(3-Methoxyphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Methoxyphenyl)picolinic acid” is a pyridine carboxylate metabolite of L-tryptophan . It has a molecular weight of 229.24 . It is a compound that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Molecular Structure Analysis
The molecular structure of “6-(3-Methoxyphenyl)picolinic acid” is represented by the linear formula C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c1-17-10-5-2-4-9 (8-10)11-6-3-7-12 (14-11)13 (15)16/h2-8H,1H3, (H,15,16) .
Aplicaciones Científicas De Investigación
Herbicidal Activity
6-(3-Methoxyphenyl)picolinic acid has been investigated for its potential use as a herbicide. Studies have shown that compounds containing this molecule can inhibit the growth of certain plants, such as Arabidopsis thaliana, indicating its potential application in agriculture for weed control .
Drug Discovery
This compound’s versatile properties make it valuable for studies in drug discovery. It can serve as a precursor or an intermediate in the synthesis of various pharmaceuticals, potentially leading to new treatments for diseases.
Mental Health Research
Picolinic acid, a key metabolite found in the amino acid tryptophan, has been well-studied for its significant role in mental health disorders. Research into developing rapid sensors to detect picolinic acid could advance the understanding and treatment of these conditions .
Synthetic Organic Chemistry
In synthetic organic chemistry, picolinic acid derivatives are used as substrates in reactions such as the Mitsunobu reaction and the Hammick reaction, which are essential for constructing complex organic molecules .
Anticancer Research
The compound has been explored for its anticancer activities. Studies report the synthesis of complexes using picolinic acid derivatives to investigate their coordination modes and potential as anticancer agents .
Antiviral Research
Picolinic acid has shown broad-spectrum antiviral abilities against viruses such as SARS-CoV-2 and influenza A viruses. Research into derivatives like 6-(3-Methoxyphenyl)picolinic acid could contribute to this field by providing insights into new antiviral compounds .
Material Science
Molecular Sensing
The development of molecular sensors that can selectively detect picolinic acid is another area of research interest. Such sensors could have applications in environmental monitoring, diagnostics, and biochemical research .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6-(3-Methoxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(3-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes in the body.
Result of Action
The molecular and cellular effects of 6-(3-Methoxyphenyl)picolinic acid’s action include its anti-infective and immunomodulatory effects . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSGKGBUZVHCBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647058 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)picolinic acid | |
CAS RN |
887982-11-8 |
Source


|
| Record name | 6-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

